molecular formula C23H17NO3 B14689331 Benzoic acid, 4-(2-(4-(2-benzoxazolyl)phenyl)ethenyl)-, methyl ester CAS No. 34180-85-3

Benzoic acid, 4-(2-(4-(2-benzoxazolyl)phenyl)ethenyl)-, methyl ester

Cat. No.: B14689331
CAS No.: 34180-85-3
M. Wt: 355.4 g/mol
InChI Key: PQENDJMQROQKKU-VOTSOKGWSA-N
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Description

Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]-, methyl ester is a complex organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by its unique structure, which includes a benzoic acid moiety and a benzoxazole group connected through a phenyl-ethenyl linkage. It is known for its applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]-, methyl ester typically involves the condensation of 2-aminophenol with various carbonyl compounds. One common method is the reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions to form the benzoxazole ring . This reaction can be catalyzed by various catalysts, including metal catalysts, nanocatalysts, and ionic liquid catalysts .

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. For example, the use of samarium triflate as a reusable acid catalyst in aqueous medium has been reported to be an efficient method for the synthesis of benzoxazoles . Additionally, one-pot procedures involving aminocarbonylation followed by acid-mediated ring closure have been developed for the large-scale production of benzoxazole derivatives .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce reduced benzoxazole compounds. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a wide range of derivatives .

Scientific Research Applications

Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]-, methyl ester has numerous scientific research applications:

Mechanism of Action

Properties

CAS No.

34180-85-3

Molecular Formula

C23H17NO3

Molecular Weight

355.4 g/mol

IUPAC Name

methyl 4-[(E)-2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]benzoate

InChI

InChI=1S/C23H17NO3/c1-26-23(25)19-14-10-17(11-15-19)7-6-16-8-12-18(13-9-16)22-24-20-4-2-3-5-21(20)27-22/h2-15H,1H3/b7-6+

InChI Key

PQENDJMQROQKKU-VOTSOKGWSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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